

Application Notes and Protocols: Extraction of 3-Hydroxypalmitoylcarnitine from Dried Blood Spots

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxypalmitoylcarnitine

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Introduction

3-Hydroxypalmitoylcarnitine (C16-OH) is a long-chain acylcarnitine that serves as a critical biomarker for certain inherited metabolic disorders, specifically long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency. Accurate and efficient extraction of this analyte from dried blood spots (DBS) is paramount for reliable diagnostic screening and clinical research. This document provides a detailed protocol for the extraction of **3-Hydroxypalmitoylcarnitine** from DBS, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology emphasizes high recovery and reproducibility.

Data Presentation

The efficiency of extraction for long-chain acylcarnitines like **3-Hydroxypalmitoylcarnitine** is highly dependent on the choice of solvent. The following table summarizes typical recovery rates for long-chain acylcarnitines from dried blood spots using various solvent systems. It is important to note that higher concentrations of organic solvent are generally more effective for these less polar analytes.^{[1][2]}

Extraction Solvent Composition	Average Recovery of Long-Chain Acylcarnitines (%)	Key Considerations
100% Methanol	85 - 95%	Good overall recovery for a broad range of acylcarnitines.
80% Methanol / 20% Water (v/v)	75 - 85%	Increased water content can decrease the recovery of long-chain acylcarnitines. [2]
100% Acetonitrile	90 - 98%	Excellent for less polar, long-chain acylcarnitines.
85% Acetonitrile / 15% Water (v/v)	92 - 99%	Often considered optimal for the simultaneous extraction of a wide range of acylcarnitines. [1] [2]

Experimental Protocols

This protocol outlines a robust method for the extraction of **3-Hydroxypalmitoylcarnitine** from dried blood spots for quantitative analysis.

Materials and Reagents

- Dried blood spot collection cards (e.g., Whatman 903)
- Manual or automated DBS puncher (3.0 mm or 3.2 mm)
- 96-well microtiter plates or 1.5 mL microcentrifuge tubes
- Pipettors and sterile, disposable tips
- Plate shaker or vortex mixer
- Centrifuge with a plate rotor or for microcentrifuge tubes
- Nitrogen evaporator or vacuum concentrator

- LC-MS/MS system
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Deionized water (18 MΩ·cm)
- Formic acid (LC-MS grade)
- Stable isotope-labeled internal standard for **3-Hydroxypalmitoylcarnitine** (e.g., **3-Hydroxypalmitoylcarnitine-d3**)

Preparation of Extraction Solution

Prepare the extraction solution by mixing 85 parts acetonitrile with 15 parts deionized water (v/v).^{[1][2]} Add the stable isotope-labeled internal standard to this solution at a concentration appropriate for the expected physiological range of **3-Hydroxypalmitoylcarnitine**. A typical starting concentration is 100-500 ng/mL.

Extraction Procedure

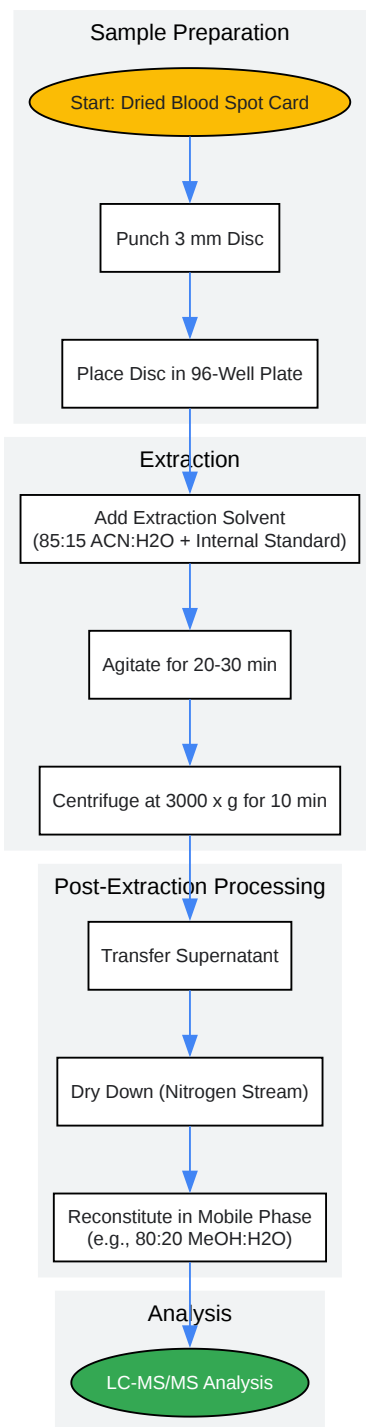
- **Sample Punching:** Using a clean, sharp DBS puncher, punch a 3.0 mm or 3.2 mm disc from the center of the dried blood spot.^{[1][3][4]} Place the disc into a well of a 96-well plate or a microcentrifuge tube. Include a blank filter paper disc as a negative control.
- **Addition of Extraction Solution:** To each well or tube containing a DBS disc, add 100-200 µL of the extraction solution containing the internal standard.^{[1][3]}
- **Extraction:** Seal the plate or cap the tubes and place on a plate shaker or vortex mixer. Agitate for 20-30 minutes at room temperature.^{[1][4]}
- **Centrifugation:** After extraction, centrifuge the plate or tubes at 3000-4000 x g for 10 minutes to pellet the filter paper and any precipitated proteins.^[2]
- **Supernatant Transfer:** Carefully transfer the supernatant to a new, clean 96-well plate or microcentrifuge tubes, being careful not to disturb the pellet.

- Drying (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40-60°C or in a vacuum concentrator.[3] This step is crucial if derivatization is to be performed or if the reconstitution solvent differs significantly from the extraction solvent.
- Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with the LC-MS/MS mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).[3] Mix thoroughly by vortexing or repeated pipetting.
- Analysis: The sample is now ready for injection into the LC-MS/MS system for the quantification of **3-Hydroxypalmitoylcarnitine**.

Mandatory Visualization

Experimental Workflow Diagram

Figure 1. Workflow for the Extraction of 3-Hydroxypalmitoylcarnitine from DBS

[Click to download full resolution via product page](#)Caption: Workflow for **3-Hydroxypalmitoylcarnitine** extraction.

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- To cite this document: BenchChem. [Application Notes and Protocols: Extraction of 3-Hydroxypalmitoylcarnitine from Dried Blood Spots]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569107#protocol-for-3-hydroxypalmitoylcarnitine-extraction-from-dried-blood-spots]

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